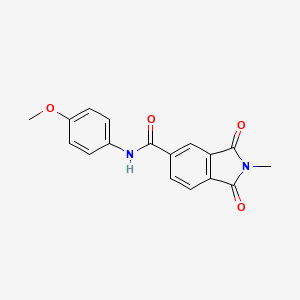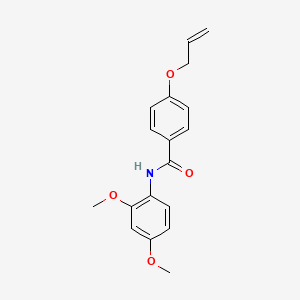![molecular formula C15H23N3O3S B4411517 1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has been extensively studied for its potential use in scientific research. DAPT is a γ-secretase inhibitor, which means that it inhibits the activity of the γ-secretase enzyme. This enzyme is involved in the processing of the amyloid precursor protein, which is a key factor in the development of Alzheimer's disease. In addition to its potential use in Alzheimer's research, DAPT has also been studied for its effects on cancer cells, stem cells, and other areas of scientific research.
Wirkmechanismus
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is involved in the processing of the amyloid precursor protein. This leads to a decrease in the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition to its effects on the γ-secretase enzyme, DAPT has also been shown to inhibit the activity of other enzymes involved in the processing of proteins.
Biochemical and Physiological Effects
DAPT has been shown to have a number of biochemical and physiological effects. One of the most significant effects is its ability to inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition to its effects on amyloid beta production, DAPT has also been shown to have effects on cancer cells, stem cells, and other areas of scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAPT in lab experiments is its ability to selectively inhibit the activity of the γ-secretase enzyme. This allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes involved in protein processing. However, there are also limitations to using DAPT in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, DAPT can be expensive to synthesize, which can also limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving DAPT. One area of research is its potential use in Alzheimer's disease. Studies have shown that DAPT can inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition, DAPT has also been shown to have effects on cancer cells, stem cells, and other areas of scientific research. Future research could explore the potential use of DAPT in these areas, as well as its potential use in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively studied for its potential use in scientific research. One of the most promising areas of research is its use in Alzheimer's disease. Studies have shown that DAPT can inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition to its potential use in Alzheimer's research, DAPT has also been studied for its effects on cancer cells, stem cells, and other areas of scientific research.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-4-5-7-14(12)16-15(19)13-8-10-18(11-9-13)22(20,21)17(2)3/h4-7,13H,8-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLSVAWWOHCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4411480.png)
![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411497.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)

![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride](/img/structure/B4411543.png)
